molecular formula C16H16F3N3OS B2767429 1-(3-methylthiophene-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 1024151-60-7

1-(3-methylthiophene-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2767429
CAS No.: 1024151-60-7
M. Wt: 355.38
InChI Key: WLUSXKHTZCYVMZ-UHFFFAOYSA-N
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Description

1-(3-Methylthiophene-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic piperazine derivative featuring two distinct substituents: a 3-methylthiophene-2-carbonyl group and a 5-(trifluoromethyl)pyridin-2-yl moiety. The piperazine core serves as a flexible scaffold, enabling interactions with biological targets such as neurotransmitter receptors or enzymes. The 3-methylthiophene group introduces lipophilic and electron-rich properties, while the trifluoromethylpyridine moiety enhances metabolic stability and bioavailability through its electron-withdrawing effects .

Properties

IUPAC Name

(3-methylthiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3OS/c1-11-4-9-24-14(11)15(23)22-7-5-21(6-8-22)13-3-2-12(10-20-13)16(17,18)19/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUSXKHTZCYVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylthiophene-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the methyl group is introduced at the 3-position using Friedel-Crafts alkylation.

    Pyridine Ring Substitution: The trifluoromethyl group is introduced into the pyridine ring via nucleophilic substitution.

    Piperazine Coupling: The piperazine moiety is coupled with the substituted pyridine ring through a nucleophilic aromatic substitution reaction.

    Final Coupling: The thiophene and piperazine-pyridine intermediates are coupled using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylthiophene-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(3-methylthiophene-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(3-methylthiophene-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional attributes of 1-(3-methylthiophene-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine with related piperazine derivatives:

Compound Substituents Molecular Weight Biological Activity Synthesis Yield Key References
Target Compound 3-Methylthiophene-2-carbonyl, 5-(trifluoromethyl)pyridin-2-yl ~394.38* Hypothesized: Insecticidal/Receptor modulation (analog-based inference) Not reported
NCT-502 (27) 5-(Trifluoromethyl)pyridin-2-yl, carbothioamide 436.41 Human phosphoglycerate dehydrogenase inhibitor (IC₅₀ = 0.87 μM) 26%
A23 () 5-(Trifluoromethyl)pyridin-2-yl 257.23 Intermediate for serotonin receptor ligands Not reported
7k () 2-(Trifluoromethyl)phenyl, pentanamide 490.50 Dopamine D3 receptor binding (Ki = 12 nM) Not reported
Compound 20 () 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, thiophen-2-yl 432.08 Stimulates glucose uptake (3T3-L1 adipocytes) Not reported
1-(Diphenylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (Ev20) Diphenylmethyl, 5-(trifluoromethyl)pyridin-2-yl 397.44 Not reported; predicted physicochemical properties: logP = 5.3, solubility = low Not reported

Notes:

  • *Molecular weight calculated based on formula C₁₇H₁₅F₃N₃O₂S.
  • Trifluoromethylpyridine derivatives (e.g., A23, NCT-502) are frequently used to optimize metabolic stability and target affinity .
  • Thiophene-containing analogs (e.g., target compound) may exhibit enhanced lipophilicity compared to phenyl-substituted derivatives, influencing blood-brain barrier penetration .

Structural and Functional Insights :

Trifluoromethylpyridine vs. Phenyl Substituents: The 5-(trifluoromethyl)pyridin-2-yl group (common in NCT-502 and A23) confers stronger electron-withdrawing effects and resistance to oxidative metabolism compared to phenyl groups (e.g., 7k’s 2-(trifluoromethyl)phenyl) .

Biological Activity Trends :

  • Piperazine-carbothioamides (e.g., NCT-502) show potent enzyme inhibition, likely due to sulfur’s nucleophilic reactivity .
  • Arylpiperazines with extended alkyl chains (e.g., 7k) exhibit improved receptor selectivity, as seen in dopamine D3 ligands .

Synthetic Challenges :

  • The target compound’s thiophene carbonyl group may require specialized coupling reagents (e.g., HOBt/TBTU) to avoid side reactions, similar to methods in .
  • Yields for trifluoromethylpyridine-containing compounds vary widely (26% for NCT-502 vs. unrecorded yields for A23), reflecting the difficulty of introducing sterically hindered substituents .

Biological Activity

The compound 1-(3-methylthiophene-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into three key components:

  • 3-Methylthiophene-2-carbonyl : A thiophene derivative that may contribute to the compound's interaction with biological targets.
  • Trifluoromethyl pyridine : Known for enhancing lipophilicity and potentially influencing receptor binding.
  • Piperazine moiety : Commonly found in various pharmaceuticals, associated with diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives containing piperazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have demonstrated IC50 values ranging from 0.19 µM to 11.54 µM against lung and gastric cancer cell lines, indicating potent antitumor properties .
  • Antimicrobial Properties : The presence of the thiophene ring and piperazine has been linked to antimicrobial activity. Compounds with similar structures have been reported to possess inhibitory effects against bacterial strains, although specific data on this compound is limited.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : Evidence suggests that the compound can induce cell cycle arrest and apoptosis in cancer cells. This is likely mediated through pathways involving intrinsic and extrinsic apoptosis mechanisms .
  • Receptor Interactions : The trifluoromethyl pyridine component may enhance binding affinity to various receptors, potentially influencing signaling pathways critical for cell survival and proliferation.

Data Table of Biological Activities

Activity TypeCell Line/OrganismIC50 (µM)Reference
AntitumorA549 (Lung Cancer)0.19
AntitumorHela (Cervical Cancer)0.41
AntitumorSGC7901 (Gastric Cancer)5.24
AntimicrobialVarious Bacterial StrainsTBDTBD

Case Studies

  • Antitumor Efficacy in Preclinical Models : In a study involving derivative compounds similar to the target molecule, significant antitumor activity was observed in vitro against human cancer cell lines. The study highlighted the importance of substituents on the piperazine ring for enhancing cytotoxicity .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that modifications to the piperazine unit significantly affect the inhibitory activity on cancer cells. For instance, substituting different groups on the piperazine led to variations in potency, underscoring the importance of molecular design in drug development .

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